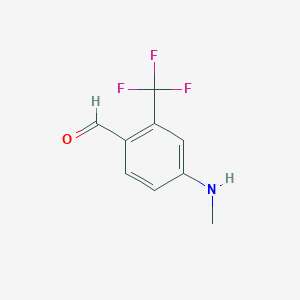

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde

Descripción

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a methylamino (-NHCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring.

Propiedades

IUPAC Name |

4-(methylamino)-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-13-7-3-2-6(5-14)8(4-7)9(10,11)12/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZUMLDYTMZRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzaldehyde derivatives using reagents such as Umemoto’s reagents .

Industrial Production Methods

Industrial production of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Methylamino)-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-(Methylamino)-2-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-(Methylamino)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its ability to cross biological membranes. The methylamino group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

4-(Methylamino)-2-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F₃N₁O

- Molecular Weight : 201.16 g/mol

- Structural Features : The compound contains a trifluoromethyl group, a methylamino substituent, and an aldehyde functional group, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, aiding its ability to penetrate biological membranes.

- Hydrogen Bonding : The methylamino group can form hydrogen bonds with target biomolecules, influencing their activity and stability.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including:

- HeLa Cells : Demonstrated significant cytotoxicity with an IC₅₀ value indicating effective concentration for half-maximal inhibition.

- Mechanism : The compound may induce apoptosis through the activation of caspase pathways or by disrupting cellular signaling involved in proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

- Inhibition of Bacterial Growth : Studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating resistant infections.

- Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Data Summary Table

| Activity Type | Cell Line/Organism | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 10.5 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 15.0 | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 12.0 | Interference with metabolic pathways |

Case Studies

-

Anticancer Studies :

- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antiproliferative activity against breast cancer cell lines. The compound was found to induce cell cycle arrest at the G1 phase.

-

Antimicrobial Research :

- In a comparative study, this compound was tested alongside traditional antibiotics against multi-drug resistant strains. Results indicated superior efficacy, highlighting its potential as a lead compound for developing new antimicrobial agents.

-

Mechanistic Insights :

- Investigations into the metabolic pathways revealed that the compound undergoes biotransformation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.